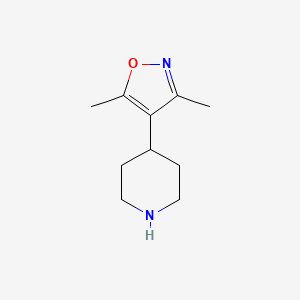![molecular formula C12H17N3O B12280175 {[(5-Azidopentyl)oxy]methyl}benzene CAS No. 832684-09-0](/img/structure/B12280175.png)
{[(5-Azidopentyl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D is a research chemical with the molecular formula C12H16N3OD and a molecular weight of 220.29 g/mol. This compound is characterized by the presence of an azido group attached to a pentyl chain, which is further connected to a benzene ring through an oxy-methyl linkage. It is primarily used as a building block in various chemical syntheses and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D typically involves the following steps:
Formation of the Pentyl Chain: The initial step involves the preparation of the 5-azidopentyl chain. This can be achieved by reacting 5-bromopentyl alcohol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Attachment to Benzene Ring: The 5-azidopentyl chain is then attached to the benzene ring through an oxy-methyl linkage. This can be done by reacting the azidopentyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile.
Industrial Production Methods
While specific industrial production methods for 1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Click Chemistry: Copper(I) bromide (CuBr), sodium ascorbate, water/tetrahydrofuran (THF) mixture, room temperature.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by the cycloaddition of the azido group with alkynes.
Wissenschaftliche Forschungsanwendungen
1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D largely depends on the specific application and the chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D can be compared with other azido-containing compounds such as:
Azidomethylbenzene: Similar structure but with a shorter chain.
Azidopropylbenzene: Contains a propyl chain instead of a pentyl chain.
Azidoethylbenzene: Contains an ethyl chain instead of a pentyl chain.
The uniqueness of 1-[[(5-Azidopentyl)oxy]methyl]benzene-4-D lies in its longer pentyl chain, which can provide different steric and electronic properties compared to shorter-chain analogs.
Eigenschaften
CAS-Nummer |
832684-09-0 |
|---|---|
Molekularformel |
C12H17N3O |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
5-azidopentoxymethylbenzene |
InChI |
InChI=1S/C12H17N3O/c13-15-14-9-5-2-6-10-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI-Schlüssel |
MLASOSUYXUZHRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)
![4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280099.png)
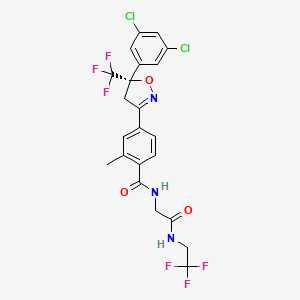
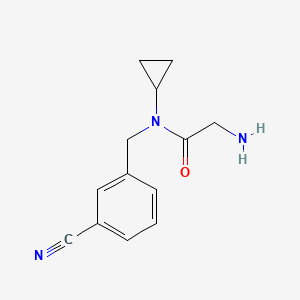
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12280116.png)
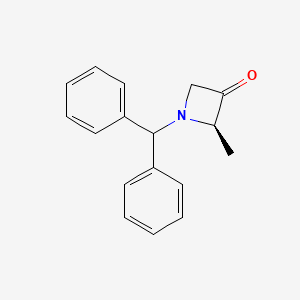
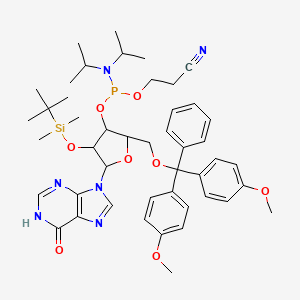
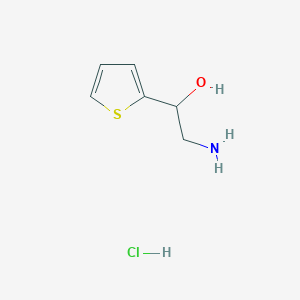


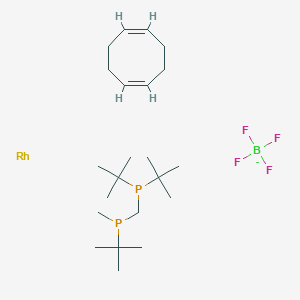
![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)
